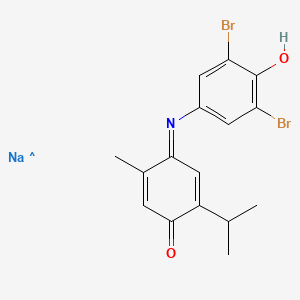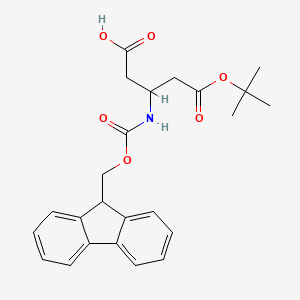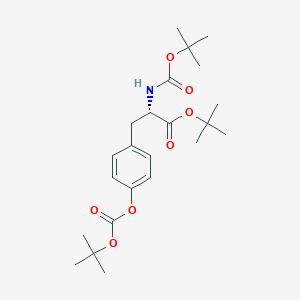
9-(3-Fluorophenyl)-9H-carbazol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(3-Fluorophenyl)-9H-carbazol-3-amine is a compound belonging to the carbazole family, characterized by the presence of a fluorophenyl group attached to the carbazole core
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Fluorophenyl)-9H-carbazol-3-amine typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through various methods, including the Buchwald-Hartwig amination, which involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a Suzuki-Miyaura cross-coupling reaction, where a boronic acid derivative of the fluorophenyl group is coupled with a halogenated carbazole intermediate.
Industrial Production Methods: Industrial production of this compound may involve large-scale adaptations of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the fluorophenyl group to a more reactive phenyl group, facilitating further functionalization.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Conditions for substitution reactions may involve the use of strong bases or acids, depending on the nature of the substituent being introduced.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Phenyl derivatives.
Substitution Products: Various functionalized carbazole derivatives.
Aplicaciones Científicas De Investigación
9-(3-Fluorophenyl)-9H-carbazol-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of 9-(3-Fluorophenyl)-9H-carbazol-3-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways: It can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and signal transduction.
Comparación Con Compuestos Similares
9-Phenyl-9H-carbazole: Lacks the fluorine substitution, which may affect its biological activity and chemical reactivity.
9-(4-Fluorophenyl)-9H-carbazole: Similar structure but with the fluorine atom at a different position, potentially leading to different properties.
9-(3-Chlorophenyl)-9H-carbazole: Chlorine substitution instead of fluorine, which can influence its reactivity and interactions.
Uniqueness: 9-(3-Fluorophenyl)-9H-carbazol-3-amine is unique due to the specific positioning of the fluorine atom, which can significantly impact its electronic properties and interactions with biological targets. This makes it a valuable compound for research and development in various fields.
Propiedades
Fórmula molecular |
C18H13FN2 |
|---|---|
Peso molecular |
276.3 g/mol |
Nombre IUPAC |
9-(3-fluorophenyl)carbazol-3-amine |
InChI |
InChI=1S/C18H13FN2/c19-12-4-3-5-14(10-12)21-17-7-2-1-6-15(17)16-11-13(20)8-9-18(16)21/h1-11H,20H2 |
Clave InChI |
KCHWKNWJGGSPLB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2C4=CC(=CC=C4)F)C=CC(=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![8-Bromo-4-chloro-2,7-dimethylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B15198294.png)

![2-(Dibenzo[b,d]furan-4-yl)-2,3-dihydrobenzo[d][1,3,2]diazaborinin-4(1H)-one](/img/structure/B15198307.png)




![Ethyl 3-chlorothieno[2,3-c]pyridine-2-carboxylate](/img/structure/B15198330.png)


![4-Oxo-5-[[4-(phenylmethoxy)phenyl]methylene]-2-thioxo-3-thiazolidineacetic acid](/img/structure/B15198352.png)
![Methyl 4-cyano-2-oxabicyclo[2.2.2]octane-1-carboxylate](/img/structure/B15198356.png)

![(2R,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-ethyloxane-3,4,5-triol](/img/structure/B15198369.png)
